2-Bromo-3,5-dimethoxybenzaldehyde
Overview
Description
2-Bromo-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The IUPAC name for this compound is 2-bromo-3,5-dimethoxybenzaldehyde .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde involves the use of 2,3-dimethoxybenzaldehyde as a starting material . NBS (N-bromosuccinimide) is added to a solution of 2,3-dimethoxybenzaldehyde in dimethylformamide (DMF) over a period of 30 minutes . After 48 hours of stirring, the solution is poured into ice and water .Molecular Structure Analysis
The structural and electronic properties of 2-Bromo-3,5-dimethoxybenzaldehyde have been extensively discussed . The compound has been studied using various techniques such as Hirshfeld surfaces, quantum theory of atoms in molecules (QTAIM), and natural bond orbitals (NBOs) .Physical And Chemical Properties Analysis
2-Bromo-3,5-dimethoxybenzaldehyde has several computed properties . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its topological polar surface area is 35.5 Ų . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 174 .Scientific Research Applications
Application 1: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles
- Summary of the Application : This research involves the synthesis of a bisoxazole derivative and bromo-substituted oxazole derivatives using a simple approach . These compounds are of interest in polymers, agrochemicals, drug discovery research, and are useful intermediates in organic synthesis .
- Methods of Application : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
- Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
Application 2: Synthesis of Bromo-Dimethoxybenzaldehydes
- Summary of the Application : This research describes the synthesis, molecular structure, and packaging of the compounds 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (5 BRB) .
- Methods of Application : Characterization in the solid-state was carried out by X-ray diffraction, and the analysis of the interactions was described by the Hirshfeld surface .
- Results or Outcomes : Both compounds (6-BRB and 5-BRB) crystallized in the space group P2 1 /c and are stabilized with C-HO interactions, but only the 6-BRB has a halogen-type interaction .
Safety And Hazards
The safety data sheet for 2-Bromo-3,5-dimethoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPGTRDTOKLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466736 | |
Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethoxybenzaldehyde | |
CAS RN |
85565-93-1 | |
Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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